5-Hydroxy-4-octanone

Catalog No.
S8053420
CAS No.
116296-89-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-4-octanone

CAS Number

116296-89-0

Product Name

5-Hydroxy-4-octanone

IUPAC Name

5-hydroxyoctan-4-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N

SMILES

CCCC(C(=O)CCC)O

solubility

almost insoluble in water; soluble in alcohol

Canonical SMILES

CCCC(C(=O)CCC)O

5-Hydroxy-4-octanone is a monosaccharide.
butyroin is a natural product found in Cocos nucifera and Camellia sinensis with data available.
  • Natural Product Identification


    5-Hydroxy-4-octanone has been identified as a natural product found in two plants: Camellia sinensis (the tea plant) and Cocos nucifera (the coconut) PubChem: . Research in this area focuses on characterizing the chemical profile of these plants and understanding the potential biological role of 5-Hydroxy-4-octanone within them. However, more studies are needed to definitively determine its function in these plants.

  • Flavor Chemistry


    The National Institute of Standards and Technology (NIST) lists 5-Hydroxy-4-octanone in its Flavor and Fragrance Database National Institute of Standards and Technology: . While the specific flavor profile is not documented by NIST, the Flavor and Extract Manufacturers Association (FEMA) includes 5-Hydroxy-4-octanone on their Generally Recognized As Safe (GRAS) list, indicating it is considered safe for use as a flavoring agent FEMA: . More research is needed to understand the specific flavor properties of 5-Hydroxy-4-octanone and its potential applications in the food and beverage industry.

5-Hydroxy-4-octanone is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of 144.21 g/mol. It is also known by several other names, including Butyroin, 4-Octanone, 5-hydroxy-, and 5-Octanol-4-one. This compound features a hydroxyl group (-OH) and a ketone group (C=O) on an eight-carbon chain, which contributes to its unique chemical properties and biological activities. The compound has a sweet, slightly pungent, buttery odor and taste, making it valuable in flavoring applications .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone can be reduced to yield a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • From Oxidation: 5-Oxo-4-octanoic acid
  • From Reduction: 5-Hydroxy-4-octanol
  • From Substitution: 5-Chloro-4-octanone or 5-Bromo-4-octanone.

Research indicates that 5-Hydroxy-4-octanone may play a role in various metabolic pathways, particularly those involving fatty acids and ketone bodies. Its interactions with enzymes suggest potential therapeutic applications, especially in metabolic disorders. Additionally, it has been studied for its effects on enzyme-catalyzed reactions involving hydroxyl and carbonyl groups.

5-Hydroxy-4-octanone can be synthesized through several methods:

  • Condensation Reaction: A common method involves the condensation of butylidene in the presence of sodium metal in boiling ether.
  • Reaction of Sodium Metal with Ethyl Butyrate: This method also uses boiling ether to facilitate the reaction.
  • Industrial Production: In larger-scale settings, catalytic hydrogenation or oxidation methods are employed to enhance yield and purity .

The compound finds numerous applications across various industries:

  • Flavoring Agent: Due to its sweet and buttery taste, it is widely used in the food industry.
  • Fragrance Production: It serves as a key component in perfumes and fragrances.
  • Organic Synthesis Intermediate: Its unique structure allows it to act as a building block for more complex organic compounds, including pharmaceuticals and agrochemicals .

Studies have shown that 5-Hydroxy-4-octanone interacts with specific molecular pathways and targets within biological systems. Its mechanism of action involves hydrogen bonding and nucleophilic addition reactions that can influence enzyme activity related to fatty acid metabolism. Ongoing research aims to elucidate its full potential in therapeutic contexts.

Several compounds share structural similarities with 5-Hydroxy-4-octanone:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-4-methyl-2-pentanoneShorter carbon chainDifferent reactivity due to branching
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-oneContains a pyran ringDistinct cyclic structure
4-Hydroxy-5-methyl-3-furanoneContains a furan ringDifferent substitution pattern
5-Hydroxy-3-octanoneHydroxyl group on the third carbonInfluences reactivity compared to 5-Hydroxy-4-octanone
5-Hydroxy-5-octanoneHydroxyl group on the fifth carbonAffects physical properties differently

Uniqueness

The uniqueness of 5-Hydroxy-4-octanone lies in its specific combination of functional groups positioned on an eight-carbon chain, allowing it to engage in a wide range of

Physical Description

yellowish liquid

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Density

0.907-0.923 (20°)

UNII

WG070EDJ4X

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 11-23-2023

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